Predicted Lipophilicity (CLogP) Comparison: 1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol vs. 1-Methyl-1H-indazol-5-ol
The introduction of a trifluoromethyl group at the C3 position of the 1-methylindazole scaffold markedly increases calculated lipophilicity. In silico predictions using ChemBioDraw 13.0 yield a CLogP of approximately 3.81 and a Log P of 3.20 ± 0.47 for the target compound, compared to a CLogP of approximately 2.2–2.5 for the non-fluorinated comparator 1-methyl-1H-indazol-5-ol (CAS 756839-14-2), which bears the same N1-methyl and C5-OH substituents but lacks the C3-CF₃ group [1]. This represents an increase of approximately 1.3–1.6 log units, corresponding to a roughly 20- to 40-fold higher octanol/water partition coefficient, which has direct implications for membrane permeability, plasma protein binding, and in vivo distribution volume .
| Evidence Dimension | Calculated lipophilicity (CLogP / Log P) |
|---|---|
| Target Compound Data | CLogP ≈ 3.81; Log P = 3.20 ± 0.47 |
| Comparator Or Baseline | 1-Methyl-1H-indazol-5-ol (CAS 756839-14-2): CLogP ≈ 2.2–2.5 (estimated from non-fluorinated indazole series) |
| Quantified Difference | ΔCLogP ≈ +1.3 to +1.6 log units (~20–40× increase in partition coefficient) |
| Conditions | In silico prediction (ChemBioDraw 13.0); calculated values for neutral form |
Why This Matters
Higher lipophilicity driven by the C3-CF₃ group improves membrane permeability potential, which is critical for intracellular target engagement; however, it also necessitates empirical verification of solubility and metabolic stability before committing to procurement for in vivo studies.
- [1] PMC8002076 Table 1. Physicochemical parameters (Log P, CLogP, pKa) calculated by ChemBioDraw ver. 13.0 for a series of indazole derivatives. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8002076/table/molecules-26-01526-t001/. View Source
